1-(Difluoromethanesulfonyl)-2-nitrobenzene
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Overview
Description
1-(Difluoromethanesulfonyl)-2-nitrobenzene is an organic compound characterized by the presence of a difluoromethanesulfonyl group and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethanesulfonyl)-2-nitrobenzene typically involves the introduction of the difluoromethanesulfonyl group onto a nitrobenzene derivative. One common method includes the reaction of nitrobenzene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
1-(Difluoromethanesulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethanesulfonyl group, leading to the formation of sulfonic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Difluoromethanesulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethanesulfonyl)-2-nitrobenzene involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
1-(Difluoromethanesulfonyl)-2-nitrobenzene can be compared with other compounds containing similar functional groups, such as:
1-(Difluoromethanesulfonyl)-2,3,5,6-tetrafluoro-4-(nitromethyl)benzene: This compound has additional fluorine atoms on the benzene ring, which can influence its reactivity and properties.
1-(N,N-Dialkylcarbamoyl)-1,1-difluoromethanesulfonyl ester: This ester derivative is used as a stable precursor for labeling with radioisotopes like astatine-211.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-4-2-1-3-5(6)10(11)12/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYSESLXZFCHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611136 |
Source
|
Record name | 1-(Difluoromethanesulfonyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-72-7 |
Source
|
Record name | 1-(Difluoromethanesulfonyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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